molecular formula C11H11IN4O B11072582 2-(4-iodo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

2-(4-iodo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B11072582
M. Wt: 342.14 g/mol
InChI Key: KKBVQTMDFZPILD-UHFFFAOYSA-N
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Description

2-(4-iodo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with an iodine atom and an acetamide group linked to a methylpyridine moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent, such as N-iodosuccinimide, in the presence of a suitable catalyst.

    Acetamide Formation: The iodinated pyrazole is reacted with an acetamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide linkage.

    Methylpyridine Attachment: Finally, the acetamide intermediate is coupled with 6-methylpyridine under appropriate conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the iodine atom.

    Substitution: Substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide: Similar structure with a chlorine atom instead of iodine.

    2-(4-bromo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide: Similar structure with a bromine atom instead of iodine.

    2-(4-fluoro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(4-iodo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide imparts unique reactivity and properties compared to its chloro, bromo, and fluoro analogs. Iodine’s larger atomic size and lower electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C11H11IN4O

Molecular Weight

342.14 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C11H11IN4O/c1-8-3-2-4-10(14-8)15-11(17)7-16-6-9(12)5-13-16/h2-6H,7H2,1H3,(H,14,15,17)

InChI Key

KKBVQTMDFZPILD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C=C(C=N2)I

Origin of Product

United States

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